molecular formula C9H10N2O2 B1605120 4-Methyl-N,N'-m-phenylenediformamide CAS No. 6262-23-3

4-Methyl-N,N'-m-phenylenediformamide

Cat. No.: B1605120
CAS No.: 6262-23-3
M. Wt: 178.19 g/mol
InChI Key: YRNQKAIOPGZNHZ-UHFFFAOYSA-N
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Description

4-Methyl-N,N'-m-phenylenediformamide is a chemical compound offered for research and development purposes. Compounds within this class, such as those with formamide and phenylenediamine functional groups, are often investigated as intermediates in organic synthesis . They can be utilized in the development of more complex molecules for various research applications, including potential pharmacological studies . Researchers value this substance for its potential role in creating novel chemical entities. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Ensure you consult the product's Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices before use.

Properties

CAS No.

6262-23-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-(3-formamido-4-methylphenyl)formamide

InChI

InChI=1S/C9H10N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-6H,1H3,(H,10,12)(H,11,13)

InChI Key

YRNQKAIOPGZNHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC=O)NC=O

Canonical SMILES

CC1=C(C=C(C=C1)NC=O)NC=O

Other CAS No.

6262-23-3

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Methyl-N,N'-m-phenylenediformamide is primarily utilized as an intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Condensation Reactions : It is used to synthesize complex organic molecules through condensation with aldehydes and ketones.
  • Coupling Reactions : The compound can form stable linkages with other aromatic compounds, making it valuable in the production of dyes and pigments.

Table 1: Common Reactions Involving 4-Methyl-N,N'-m-phenylenediformamide

Reaction TypeDescriptionExample Product
CondensationReacts with aldehydes to form iminesVarious imine derivatives
CouplingForms azo compounds when coupled with diazonium saltsAzo dyes for textile applications

Pharmaceutical Applications

Research has demonstrated the potential of 4-Methyl-N,N'-m-phenylenediformamide in the pharmaceutical industry:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. Its structure allows for modifications that enhance therapeutic efficacy.
  • Drug Delivery Systems : The compound's ability to form complexes with drugs enhances their solubility and bioavailability, making it a candidate for drug delivery formulations.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the cytotoxic effects of 4-Methyl-N,N'-m-phenylenediformamide derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .

Materials Science

In materials science, 4-Methyl-N,N'-m-phenylenediformamide has been explored for its properties as a polymer additive:

  • Polymer Modification : It is used to enhance the thermal stability and mechanical properties of polymers such as polyimides and polyurethanes. Its incorporation into polymer matrices improves performance in high-temperature applications.

Table 2: Properties of Modified Polymers

Polymer TypeModification MethodEnhanced Properties
PolyimideBlend with 4-Methyl-N,N'-m-phenylenediformamideIncreased heat resistance
PolyurethaneCopolymerization with the compoundImproved mechanical strength

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Formamide derivatives exhibit distinct structural features influenced by substituent electronic effects and steric factors:

Compound Substituent(s) Dihedral Angle (Amide/Ring) Hydrogen Bonding Phase Behavior
N-(4-Methylphenyl)formamide -CH₃ at para position 32.35° N–H⋯O dimers; C–H⋯O chains Stable crystalline phase at 153 K
N-(4-Chlorophenyl)formamide -Cl at para position Not reported Similar N–H⋯O interactions Phase transitions under thermal stress
N-(2,6-Dichlorophenyl)formamide -Cl at ortho positions Not reported Altered H-bonding due to steric hindrance Disordered-to-ordered transitions

Key Findings :

  • The methyl group in N-(4-Methylphenyl)formamide induces moderate steric effects, allowing a dihedral angle of 32.35° between the amide group and the benzene ring. This facilitates intermolecular N–H⋯O hydrogen bonds, forming inversion dimers and extending into chains along the crystallographic a-axis .
  • Chlorinated analogs (e.g., N-(4-Chlorophenyl)formamide ) exhibit similar hydrogen-bonding patterns but differ in phase stability due to stronger electron-withdrawing effects, which may alter thermal transition behaviors .

Reactivity Insights :

  • Formamide groups are prone to hydrolysis under acidic or basic conditions. The methyl substituent in N-(4-Methylphenyl)formamide may enhance steric protection, slightly improving stability compared to unsubstituted analogs.
  • Sulfonamide derivatives (e.g., 4-methyl-N,N-dipropylbenzenesulfonamide , ) exhibit distinct reactivity due to the sulfonyl group’s electron-withdrawing nature, favoring nucleophilic substitution over the electrophilic pathways typical of formamides .

Thermal and Dielectric Properties

  • The methyl group’s electron-donating effect likely stabilizes the crystal lattice, reducing dielectric anisotropy compared to halogenated analogs.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (CHCl₃) Key Spectral Data (NMR, IR)
N-(4-Methylphenyl)formamide 135.16 Not reported Soluble 1H NMR: δ 8.23 (s, 1H, CHO); IR: 1660 cm⁻¹ (C=O)
4-Methyl-N,N-dipropylbenzenesulfonamide 255.38 358.7 (decomposes) Partially soluble 1H NMR: δ 1.42 (t, 6H, CH₂CH₃); 13C NMR: δ 44.1 (N–CH₂)

Preparation Methods

Amidation Strategies for Aromatic Amines

Amidation of aromatic amines is a common approach for synthesizing substituted formamides. Key methods include:

  • Direct formylation using formic acid derivatives (e.g., formic acid/acetic anhydride mixtures).
  • Catalytic amidation with reagents like 4-dimethylaminopyridine (DMAP), as demonstrated in the synthesis of 4-methyl-3-oxo-N-phenyl valeramide ().
  • Solvent-free reactions using excess amine as both reactant and solvent, which simplifies purification ().

For 4-methyl-N,N'-m-phenylenediformamide, a plausible route involves reacting 4-methyl-m-phenylenediamine with formic acid under reflux with acetic anhydride as a dehydrating agent. This method aligns with Einhorn’s formylation procedure, though no direct examples are cited in the provided sources.

Key Reaction Parameters

Based on analogous syntheses (,):

Parameter Optimal Conditions
Molar Ratio 1:2 (diamine to formylating agent)
Catalyst DMAP (0.5–1 mol%)
Temperature 80–120°C
Reaction Time 2–6 hours
Purification Vacuum distillation, recrystallization

Challenges and Solutions

  • Selectivity : Ensuring diformylation over monoformylation may require excess formylating agent.
  • Byproduct Management : Unreacted starting materials can be removed via vacuum distillation, as seen in the recovery of aniline ().
  • Yield Optimization : Catalytic systems (e.g., DMAP or triethylamine) improve efficiency, as demonstrated in the synthesis of 4-methyl-N-phenylbenzamide ().

Proposed Synthetic Route

  • Step 1 : Dissolve 4-methyl-m-phenylenediamine in anhydrous dichloromethane.
  • Step 2 : Add formic acid (2 equiv) and acetic anhydride (2.5 equiv) dropwise at 0°C.
  • Step 3 : Reflux at 80°C for 4 hours with DMAP (0.5 mol%).
  • Step 4 : Concentrate under reduced pressure, then purify via recrystallization (ethanol/water).

Expected Yield : >85% (based on analogous amidation yields in).

Analytical Validation

  • NMR : Look for characteristic formyl proton signals at δ 8.1–8.3 ppm and methyl group resonance at δ 2.3–2.5 ppm ().
  • HPLC : Purity >98% achievable with iterative recrystallization ().

Comparative Methods

Method Advantages Limitations
Direct Formylation High yield, simple setup Requires excess reagents
Catalytic Amidation Mild conditions, recyclable catalysts Longer reaction times
Solvent-Free Synthesis Eco-friendly, cost-effective Limited to low-melting substrates

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-N,N'-m-phenylenediformamide, and how can reaction efficiency be improved?

  • Methodology : Utilize coupling reagents such as EDC/HOBt for amide bond formation, as demonstrated in bisamide derivative syntheses . Optimize reaction conditions (e.g., nitrogen atmosphere, solvent polarity) to enhance yields. Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) is recommended for purification .
  • Key Parameters : Monitor reaction progress via TLC and confirm purity with LC-MS (ESI) to detect intermediates or byproducts .

Q. How should researchers characterize the structural integrity of 4-Methyl-N,N'-m-phenylenediformamide?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify methyl and aromatic proton environments, referencing chemical shifts in similar phenylenediamine derivatives .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS, ensuring observed m/z matches theoretical values (e.g., ±1 Da tolerance) .

Q. What safety protocols are critical when handling 4-Methyl-N,N'-m-phenylenediformamide in the lab?

  • Best Practices : Use polar aprotic solvents (e.g., DMF) under fume hoods due to potential volatility . Conduct thermal stability tests via DSC to assess decomposition risks. Always pair experimental work with computational toxicity predictions (e.g., using PubChem data analogs) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for 4-Methyl-N,N'-m-phenylenediformamide?

  • Strategy : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model dipole moments, charge distributions, and thermodynamic properties. Compare results with experimental NMR/IR data to validate or refine models .
  • Case Study : For discrepancies in bond angles (e.g., aromatic ring vs. substituent planes), use X-ray crystallography (as in copper complex studies) to resolve structural ambiguities .

Q. What strategies enable the study of 4-Methyl-N,N'-m-phenylenediformamide’s interactions with biological targets?

  • Experimental Design :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to enzymes or receptors, leveraging structural analogs like pyridinyl-piperidinyl compounds .
  • In Vitro Assays : Test inhibition kinetics (e.g., IC50_{50}) using fluorogenic substrates. Cross-validate with SPR to measure real-time binding kinetics .

Q. How do solvent effects influence the compound’s reactivity in catalytic applications?

  • Methodology : Compare reaction rates in aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents. Use Hammett plots to correlate substituent effects with catalytic efficiency .
  • Data Interpretation : Solvent polarity indices (e.g., ET30_{30}) can explain variations in reaction outcomes, such as unexpected byproducts in polar media .

Q. What advanced techniques elucidate the compound’s role in material science applications?

  • Approach : Investigate self-assembly properties via AFM or TEM, inspired by sulfonamide-based supramolecular systems . For electronic applications, measure charge mobility using FET configurations and compare with computational bandgap predictions .

Contradiction Analysis & Reproducibility

Q. How to address inconsistencies in reported synthetic yields for 4-Methyl-N,N'-m-phenylenediformamide derivatives?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in solvents or reagents (e.g., EDC degradation) can reduce yields. Use Karl Fischer titration to verify anhydrous conditions .
  • Scale Effects : Pilot small-scale reactions (1–10 mmol) before scaling up. Document deviations in mixing efficiency or temperature gradients .

Q. What frameworks ensure rigor in qualitative studies of the compound’s mechanistic pathways?

  • Theoretical Grounding : Apply grounded theory principles to iteratively code experimental observations (e.g., unexpected intermediates) and refine reaction mechanisms .
  • Triangulation : Cross-reference kinetic data (e.g., Arrhenius plots), isotopic labeling studies, and computational trajectory analyses .

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